3-[1-(2-carbamoylethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid
Description
This compound (CAS: 1006442-80-3) is a pyrazole-based derivative with a molecular formula of C₁₈H₁₆F₂N₄O₅ and a molecular weight of 406.34 g/mol . Its structure features:
- A pyrazole core substituted at position 1 with a 2-carbamoylethyl group.
- A 4-(difluoromethoxy)-3-methoxyphenyl group at position 3 of the pyrazole.
- A 2-cyanoprop-2-enoic acid moiety at position 2.
Properties
Molecular Formula |
C18H16F2N4O5 |
|---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
(E)-3-[1-(3-amino-3-oxopropyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazol-4-yl]-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C18H16F2N4O5/c1-28-14-7-10(2-3-13(14)29-18(19)20)16-12(6-11(8-21)17(26)27)9-24(23-16)5-4-15(22)25/h2-3,6-7,9,18H,4-5H2,1H3,(H2,22,25)(H,26,27)/b11-6+ |
InChI Key |
ROPWFTBFJZQRKT-IZZDOVSWSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)O)CCC(=O)N)OC(F)F |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NN(C=C2C=C(C#N)C(=O)O)CCC(=O)N)OC(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[1-(2-carbamoylethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid involves multiple steps. The final step involves the addition of the cyano group to the prop-2-enoic acid moiety . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve cost-effective and efficient synthesis .
Chemical Reactions Analysis
3-[1-(2-carbamoylethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid undergoes various chemical reactions, including:
Scientific Research Applications
Overview
3-[1-(2-carbamoylethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid is a complex organic compound with significant potential in various scientific fields, particularly in medicinal chemistry, biological research, and industrial applications. This article explores its synthesis, biological activities, and potential applications based on current research findings.
Medicinal Chemistry
3-[1-(2-carbamoylethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid has been investigated for its potential therapeutic effects:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Research has shown that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies demonstrated effectiveness against several cancer cell lines.
Biological Research
The compound is also studied for its interactions with biological targets:
- Enzyme Inhibition : It has shown promise as an inhibitor of specific enzymes involved in inflammatory pathways, such as lipoxygenases. Molecular docking studies suggest it could serve as a lead compound for anti-inflammatory drug development .
- Receptor Modulation : The compound may interact with various receptors, potentially modulating their activity and influencing cellular signaling pathways .
Industrial Applications
In addition to its medicinal uses, this compound can be utilized in industrial settings:
- Material Science : Its unique chemical structure allows it to be used in the synthesis of novel materials with specific properties, such as enhanced thermal stability or chemical resistance.
- Chemical Processes : It serves as a building block in organic synthesis, facilitating the creation of more complex molecules used in pharmaceuticals and agrochemicals.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of this compound on breast cancer cell lines. The results indicated that treatment with varying concentrations led to significant reductions in cell viability and induced apoptosis. Further analysis through flow cytometry confirmed cell cycle arrest at the G1 phase, highlighting its potential as a chemotherapeutic agent .
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial properties, researchers tested this compound against various bacterial strains. The results demonstrated that it inhibited growth effectively at low concentrations, suggesting its potential application in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-[1-(2-carbamoylethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Compound A : 3-[1-(2-Carbamoylethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid (CAS: 926189-97-1)
- Key Difference : Replaces the 4-(difluoromethoxy) group with a 3,4-dimethoxyphenyl substituent.
- Impact :
Compound B : (E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one
- Key Difference: Features a propenone group instead of cyano-propenoic acid and a dichlorophenyl substituent.
- Impact: Reactivity: The propenone moiety in Compound B is prone to Michael addition reactions, unlike the stable cyano group in the target compound. Electron Density: Dichlorophenyl groups introduce strong electron-withdrawing effects, altering binding affinity compared to the target’s difluoromethoxy-phenyl group .
Core Functional Group Modifications
Compound C : 1-[(2,4-Dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid (CAS: 1004193-04-7)
- Key Difference: Replaces the cyano-propenoic acid with a carboxylic acid and adds a dichlorophenoxymethyl group.
- Impact: Solubility: The carboxylic acid in Compound C enhances aqueous solubility compared to the target’s cyano-propenoic acid, which may reduce bioavailability due to ionization at physiological pH .
Compound D : 2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one
- Key Difference : Contains a bis-pyrazole core with chlorophenyl and methyl substituents.
Structural and Property Comparison Table
Research Implications
- Synthetic Accessibility : The target compound’s difluoromethoxy group may require specialized fluorination reagents, increasing synthesis complexity compared to Compound A’s methoxy groups .
- Drug Design: The cyano-propenoic acid moiety offers a balance between stability and hydrogen-bonding capacity, making it preferable over Compound C’s carboxylic acid for CNS targets .
- QSAR Insights: Van der Waals descriptors suggest that the difluoromethoxy group’s electronegativity significantly influences receptor binding compared to non-fluorinated analogs .
Biological Activity
The compound 3-[1-(2-carbamoylethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₉F₂N₃O₃
- Molecular Weight : 363.36 g/mol
- IUPAC Name : 3-[1-(2-carbamoylethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that derivatives of similar structures have shown cytotoxic effects against various tumor cell lines.
- Antimicrobial Properties : The presence of specific functional groups may enhance its efficacy against bacterial strains.
- Enzyme Inhibition : The compound's ability to inhibit certain enzymes could play a role in its therapeutic effects.
Antitumor Activity
A study evaluated the cytotoxicity of compounds related to pyrazole derivatives against human tumor cell lines. Results showed that certain modifications to the pyrazole structure can significantly enhance anticancer activity. For instance, compounds with difluoromethoxy substitutions demonstrated increased potency against breast and lung cancer cell lines, indicating a promising avenue for further research .
Antimicrobial Effects
In another investigation, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that it possesses notable antimicrobial activity, comparable to standard antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Enzyme Inhibition Studies
Research focused on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) revealed that derivatives of the compound inhibited these enzymes effectively. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
